Sulfur Oxidation State Differentiation: Methylsulfanyl (Thioether) vs. Methylsulfinyl (Sulfoxide)
The target compound bears a methylsulfanyl (thioether, -S-CH3) group at the 6-methylene position, whereas its closest cataloged analog, N-cyclohexyl-6-((methylsulfinyl)methyl)-2-(pyridin-4-yl)pyrimidin-4-amine (CAS 339278-97-6), features the corresponding sulfoxide (-S(O)-CH3) [1]. The oxidation state difference introduces an additional hydrogen-bond acceptor (sulfoxide oxygen), increases molecular weight by 16 g/mol (314.5 vs. 330.45 g/mol), and alters the computed logP (predicted decrease of approximately 0.8-1.2 log units for the sulfoxide relative to the thioether) [1]. In pyrimidine-based kinase inhibitor programs, the thioether-to-sulfoxide conversion has been shown to modulate both metabolic stability (via altered CYP450 susceptibility) and target binding; the methylsulfanyl form is the reduced progenitor that may serve as a metabolic probe or a precursor for further oxidation-state SAR exploration [2].
| Evidence Dimension | Molecular weight and sulfur oxidation state |
|---|---|
| Target Compound Data | MW 314.5 g/mol; thioether (-CH2-S-CH3); formula C17H22N4S |
| Comparator Or Baseline | N-cyclohexyl-6-((methylsulfinyl)methyl)-2-(pyridin-4-yl)pyrimidin-4-amine (CAS 339278-97-6): MW 330.45 g/mol; sulfoxide (-CH2-S(O)-CH3); formula C17H22N4OS |
| Quantified Difference | ΔMW = +16 g/mol (addition of one oxygen atom); oxidation state shift from S(II) to S(IV) |
| Conditions | Computed and supplier-reported molecular weights; PubChem compound records [1] |
Why This Matters
Procurement of the thioether form enables independent oxidation-state SAR studies; substituting the sulfoxide analog would confound interpretation of H-bonding, solubility, and metabolic stability SAR.
- [1] PubChem Compound Summary for CID 3738421. N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Hoechst Schering AgrEvo GmbH. Cyclohexylamino and cycloalkoxy nitrogen heterocycles, processes for their preparation, and their use as pesticides and fungicides. Patent Publication, 1998. Freepatentsonline. View Source
